molecular formula C16H16F3NO B565245 (R)-Norfluoxetine-d5 CAS No. 1217648-64-0

(R)-Norfluoxetine-d5

Cat. No.: B565245
CAS No.: 1217648-64-0
M. Wt: 300.336
InChI Key: WIQRCHMSJFFONW-HCESTMGSSA-N
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Description

®-Norfluoxetine-d5 is a deuterated form of ®-Norfluoxetine, which is an active metabolite of the widely used antidepressant fluoxetine. The deuterium atoms in ®-Norfluoxetine-d5 replace the hydrogen atoms, making it useful in various scientific studies, particularly in pharmacokinetics and drug metabolism research. The presence of deuterium can help in tracing the compound in biological systems due to its distinct mass difference from hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Norfluoxetine-d5 typically involves the deuteration of ®-Norfluoxetine. This can be achieved through several methods, including:

    Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon, to replace hydrogen atoms with deuterium.

    Deuterated Reagents: Using deuterated reagents in the synthesis of ®-Norfluoxetine can also lead to the incorporation of deuterium atoms. For example, starting with deuterated benzene or other deuterated precursors can result in the formation of ®-Norfluoxetine-d5.

Industrial Production Methods: Industrial production of ®-Norfluoxetine-d5 may involve large-scale catalytic hydrogen-deuterium exchange processes or the use of deuterated starting materials. The choice of method depends on the cost, availability of deuterated reagents, and the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Norfluoxetine-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ®-Norfluoxetine-d5 to its corresponding alcohols or amines.

    Substitution: The aromatic ring in ®-Norfluoxetine-d5 can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

®-Norfluoxetine-d5 has several scientific research applications, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of fluoxetine and its metabolites.

    Drug Metabolism: Helps in understanding the metabolic pathways and the role of deuterium in altering the metabolic stability of the compound.

    Isotope Labeling: Used in mass spectrometry to trace the compound in biological systems due to its distinct mass difference from non-deuterated compounds.

    Medicinal Chemistry: Assists in the design and development of new drugs by providing insights into the behavior of deuterated compounds.

Comparison with Similar Compounds

    ®-Norfluoxetine: The non-deuterated form of ®-Norfluoxetine-d5.

    Fluoxetine: The parent compound from which ®-Norfluoxetine is derived.

    (S)-Norfluoxetine: The enantiomer of ®-Norfluoxetine.

Comparison:

    Metabolic Stability: ®-Norfluoxetine-d5 may exhibit increased metabolic stability compared to ®-Norfluoxetine due to the presence of deuterium.

    Pharmacokinetics: The deuterated form can have different pharmacokinetic properties, such as altered absorption, distribution, and excretion profiles.

    Mechanism of Action: The mechanism of action remains similar across these compounds, primarily involving the inhibition of serotonin reuptake.

®-Norfluoxetine-d5 stands out due to its use in scientific research, particularly in studies involving isotope labeling and pharmacokinetics. Its unique properties make it a valuable tool in understanding the behavior of deuterated compounds in biological systems.

Properties

IUPAC Name

(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRCHMSJFFONW-HCESTMGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724504
Record name (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217648-64-0
Record name (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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